molecular formula C₁₁H₁₆N₂ B1139683 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine CAS No. 101540-79-8

5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B1139683
CAS No.: 101540-79-8
M. Wt: 176.26
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Description

5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a pyrrolidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is structurally related to nicotine and is often studied for its potential effects and uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The process includes several steps, such as esterification, cyclization, and purification, to achieve high purity and yield .

Industrial Production Methods

For industrial production, the compound can be synthesized using readily available raw materials like 6-methylnicotinate. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with nicotinic acetylcholine receptors. It mimics the action of nicotine, binding to these receptors and modulating neurotransmitter release. This interaction leads to various physiological effects, including stimulation and potential analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Structurally similar but with different substitution patterns on the pyridine ring.

    6-Methylnicotine: Another analog with a methyl group on the pyridine ring.

Uniqueness

5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its interaction with nicotinic receptors and its sensory properties make it particularly valuable in certain applications, such as electronic cigarettes .

Properties

IUPAC Name

5-methyl-2-(1-methylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-5-6-10(12-8-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHULDGOGAKFHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699006
Record name 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101540-79-8
Record name 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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